molecular formula C7H10N2O B6329313 5-Amino-2,3-dimethyl-4-pyridinol CAS No. 1780046-50-5

5-Amino-2,3-dimethyl-4-pyridinol

Cat. No. B6329313
CAS RN: 1780046-50-5
M. Wt: 138.17 g/mol
InChI Key: YKQYRVKFFYQUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2,3-dimethyl-4-pyridinol, also known as 5-ADP or 5-amino-4-pyridinol, is an organic compound that has been studied for its potential applications in scientific research. 5-ADP is a derivative of pyridinol, which is a natural product with a variety of biological activities. 5-ADP has been studied for its potential use as a reagent in organic synthesis, and has a wide range of applications in the fields of biochemistry and physiology. In

Scientific Research Applications

5-Amino-2,3-dimethyl-4-pyridinol has been studied for its potential use as a reagent in organic synthesis. It can be used to synthesize a variety of compounds, including pyridinium salts, quinolines, and quinazolines. 5-Amino-2,3-dimethyl-4-pyridinol has also been studied for its potential use in the synthesis of drugs and other biologically active compounds.

Mechanism of Action

The mechanism of action of 5-Amino-2,3-dimethyl-4-pyridinol is not fully understood. However, it is believed that the compound may act as an antioxidant, which can help protect cells from damage caused by oxidative stress. Additionally, 5-Amino-2,3-dimethyl-4-pyridinol may act as an anti-inflammatory agent, which can help reduce inflammation in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Amino-2,3-dimethyl-4-pyridinol have not been extensively studied. However, some studies have shown that 5-Amino-2,3-dimethyl-4-pyridinol can act as an antioxidant, which can help protect cells from oxidative stress. Additionally, 5-Amino-2,3-dimethyl-4-pyridinol may act as an anti-inflammatory agent, which can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Amino-2,3-dimethyl-4-pyridinol in lab experiments include its high efficiency, low cost, and availability. Additionally, 5-Amino-2,3-dimethyl-4-pyridinol is a relatively safe compound, and its use in lab experiments does not pose a significant risk to the researchers. However, there are some limitations to using 5-Amino-2,3-dimethyl-4-pyridinol in lab experiments, such as its relatively low solubility in water, which can make it difficult to use in some experiments.

Future Directions

The potential applications of 5-Amino-2,3-dimethyl-4-pyridinol are still being explored. Some potential future directions include exploring its potential use in drug synthesis, studying its mechanism of action, and investigating its effects on biochemical and physiological processes. Additionally, further research into the synthesis of 5-Amino-2,3-dimethyl-4-pyridinol may lead to the development of new and improved synthesis methods. Additionally, further research into the biochemical and physiological effects of 5-Amino-2,3-dimethyl-4-pyridinol may lead to the development of new therapeutic applications.

Synthesis Methods

5-Amino-2,3-dimethyl-4-pyridinol can be synthesized from pyridinol by a two-step process. The first step involves the oxidation of pyridinol with nitric acid to form an intermediate, which is then reacted with sodium nitrite to form 5-Amino-2,3-dimethyl-4-pyridinol. The reaction is carried out in an aqueous solution and requires the presence of a catalyst, such as copper (II) chloride, to facilitate the reaction. The reaction is very efficient and yields a high yield of 5-Amino-2,3-dimethyl-4-pyridinol.

properties

IUPAC Name

5-amino-2,3-dimethyl-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-4-5(2)9-3-6(8)7(4)10/h3H,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQYRVKFFYQUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C(C1=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2,3-dimethyl-4-pyridinol

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